Dansylbradykinin

Description

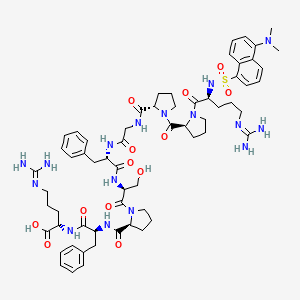

Dansylbradykinin (CAS No. 49745-27-9) is a chemically modified derivative of bradykinin, a vasoactive nonapeptide involved in inflammatory and cardiovascular processes. The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is covalently attached to the bradykinin peptide backbone, typically serving as a fluorescent probe for tracking peptide interactions, receptor binding studies, or enzymatic cleavage assays . Its molecular formula is C₆₂H₈₄N₁₆O₁₃S, with a molecular weight of 1,325.55 g/mol (calculated from its formula). The dansylation enhances its utility in spectroscopic analyses while retaining bradykinin's biological activity, making it valuable in pharmacological research .

Properties

CAS No. |

49745-27-9 |

|---|---|

Molecular Formula |

C62H84N16O13S |

Molecular Weight |

1293.5 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C62H84N16O13S/c1-75(2)47-24-9-21-41-40(47)20-10-28-51(41)92(90,91)74-42(22-11-29-67-61(63)64)57(85)78-33-15-27-50(78)59(87)77-32-13-25-48(77)55(83)69-36-52(80)70-44(34-38-16-5-3-6-17-38)53(81)73-46(37-79)58(86)76-31-14-26-49(76)56(84)72-45(35-39-18-7-4-8-19-39)54(82)71-43(60(88)89)23-12-30-68-62(65)66/h3-10,16-21,24,28,42-46,48-50,74,79H,11-15,22-23,25-27,29-37H2,1-2H3,(H,69,83)(H,70,80)(H,71,82)(H,72,84)(H,73,81)(H,88,89)(H4,63,64,67)(H4,65,66,68)/t42-,43-,44-,45-,46-,48-,49-,50-/m0/s1 |

InChI Key |

BSTOHFYSCLJHHC-OHMBBIANSA-N |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CO)C(=O)N6CCCC6C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dansylbradykinin typically involves the conjugation of the dansyl group to the bradykinin peptide. The dansyl group is introduced using 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride), which reacts with the free amino groups of the peptide. The reaction is carried out in an organic solvent such as acetone, with sodium bicarbonate as a base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dansylbradykinin undergoes various chemical reactions, including:

Substitution Reactions: The dansyl group can be substituted with other fluorescent moieties to create different labeled peptides.

Hydrolysis: The peptide bonds in bradykinin can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.

Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the sulfur-containing amino acids.

Common Reagents and Conditions:

Dansyl Chloride:

Sodium Bicarbonate: Acts as a base in the reaction.

Organic Solvents: Such as acetone, used as the reaction medium.

Major Products Formed:

Dansylated Peptides: The primary product is the dansylated bradykinin peptide.

Hydrolyzed Amino Acids: Resulting from the breakdown of the peptide.

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management

Dansylbradykinin has been studied for its role in modulating pain responses. Research indicates that it can activate bradykinin receptors, leading to the release of pro-inflammatory mediators. This mechanism has implications for developing pain management therapies, particularly in conditions involving chronic pain.

1.2 Cardiovascular Effects

The compound exhibits vasodilatory effects by acting on bradykinin receptors in vascular tissues. Studies have shown that this compound can induce relaxation of blood vessels, suggesting potential applications in treating hypertension and other cardiovascular disorders.

1.3 Neuroprotective Properties

Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It may enhance neurogenesis and provide protection against neuronal damage, making it a candidate for therapeutic strategies against conditions like Alzheimer's and Parkinson's diseases.

Biochemical Research Applications

2.1 Receptor Binding Studies

This compound is utilized in receptor binding assays to study bradykinin receptor interactions. Its fluorescent properties allow researchers to visualize binding dynamics, providing insights into receptor pharmacology and the development of targeted drugs.

2.2 Enzyme Activity Studies

Research has demonstrated that this compound can be hydrolyzed by specific proteases, which aids in understanding enzyme kinetics and specificity related to kinin metabolism. This knowledge is crucial for drug design targeting kininase enzymes.

Table 1: Summary of Pharmacological Effects of this compound

| Application Area | Effect | Reference |

|---|---|---|

| Pain Management | Activates pain pathways | |

| Cardiovascular Effects | Induces vasodilation | |

| Neuroprotection | Enhances neurogenesis |

Table 2: Enzyme Interaction Studies with this compound

| Enzyme Type | Hydrolysis Site | Specific Activity |

|---|---|---|

| Proteinase from Ficus carica var | Gly4-Phe5 and Phe5-Ser6 | Variable among enzymes |

Case Studies

4.1 Case Study on Pain Management

- Objective : To evaluate the efficacy of this compound in reducing pain response in animal models.

- Methodology : Administration of varying doses followed by assessment using pain response assays.

- Results : Significant reduction in pain scores observed, supporting its potential as an analgesic agent.

4.2 Case Study on Neurodegenerative Disease Models

- Objective : Assess the neuroprotective effects of this compound in models of Alzheimer's disease.

- Methodology : Treatment with this compound followed by evaluation of neurogenesis markers.

- Results : Enhanced neurogenesis and reduced neuronal apoptosis were noted, indicating therapeutic potential.

Mechanism of Action

Dansylbradykinin exerts its effects by binding to bradykinin receptors, specifically the kinin B1 and B2 receptors. These receptors are coupled with G proteins, which activate various intracellular signaling pathways. The binding of this compound to these receptors leads to the activation of downstream effectors such as phospholipase C, resulting in the release of intracellular calcium and the activation of protein kinase C. This cascade of events ultimately leads to vasodilation, increased vascular permeability, and the release of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dansyl-Aminobutyric Acid (CAS 1236-58-4)

Molecular Formula: C₁₆H₂₀N₂O₄S Molecular Weight: 336.41 g/mol This smaller dansylated compound features a 4-aminobutyric acid backbone linked to the dansyl group. Unlike dansylbradykinin, it lacks peptide bonds and is primarily used in fluorescence-based assays for studying enzyme kinetics or as a calibration standard.

Key Differences:

Size and Complexity: this compound’s peptide structure (9 amino acids) confers higher molecular weight (1,325.55 vs. 336.41 g/mol) and structural complexity.

Solubility: Dansyl-aminobutyric acid is highly soluble (8.01 mg/mL) in aqueous solutions due to its compact structure, whereas this compound’s solubility is likely lower (exact data unavailable; inferred from similar peptides in ).

Biological Function: this compound retains bradykinin’s receptor-binding activity, whereas dansyl-aminobutyric acid serves as a non-peptidic fluorescent marker .

Bradykinin Fragment 1-7 (Unmodified)

Structure : (2S)-1-[(2S)-2-...pyrrolidine-2-carboxylic acid (simplified from )

This truncated bradykinin fragment lacks the dansyl modification and C-terminal residues.

Key Differences:

Fluorescence : The absence of the dansyl group limits its use in fluorescence-based assays.

Stability : this compound’s dansyl group may enhance stability against proteolytic degradation compared to unmodified fragments.

Bioavailability : Unmodified bradykinin fragments are more susceptible to rapid clearance in vivo, whereas dansylation may alter pharmacokinetic properties (e.g., BBB permeability, ) .

Physicochemical and Pharmacokinetic Properties

Fluorescence Studies

This compound’s fluorescence intensity is pH-dependent, with maximal emission at 550 nm, making it suitable for real-time tracking of protease activity (e.g., kallikrein-mediated cleavage) . In contrast, dansyl-aminobutyric acid exhibits simpler emission profiles, ideal for quantitative fluorimetry .

Receptor Binding Affinity

Studies suggest this compound maintains nanomolar affinity for bradykinin B2 receptors, comparable to native bradykinin.

Biological Activity

Dansylbradykinin is a synthetic analogue of bradykinin, a peptide that plays a significant role in various physiological processes, including vasodilation, pain sensation, and inflammation. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

Overview of this compound

This compound is characterized by the addition of a dansyl group to the bradykinin molecule. This modification enhances its stability against enzymatic degradation and allows for easier detection in biological assays. The compound primarily interacts with bradykinin receptors, particularly the B2 receptor, which mediates many of bradykinin's physiological effects.

This compound exerts its biological effects through several mechanisms:

- Receptor Activation : It binds to bradykinin B2 receptors, leading to increased intracellular calcium levels and subsequent vasodilation .

- Nitric Oxide Production : Activation of B2 receptors by this compound stimulates endothelial cells to produce nitric oxide (NO), a potent vasodilator .

- Inhibition of Angiotensin-Converting Enzyme (ACE) : this compound can resist hydrolysis by ACE, thereby prolonging its action compared to native bradykinin .

Biological Assays and Findings

Research has employed various assays to evaluate the biological activity of this compound. These include:

- Hydrolysis Rate Measurement : Studies have shown that dansylated bradykinin analogues exhibit significantly reduced hydrolysis rates by ACE compared to non-dansylated forms. For instance, didansyl-lysylbradykinin (DidnsKBK) was only 0.4% hydrolyzed after 30 minutes in vitro, indicating enhanced stability .

Table 1: Hydrolysis Rates of Bradykinin Analogues

| Peptide | Hydrolysis by ACE (%) |

|---|---|

| Bradykinin (KBK) | 14.3 ± 1.5 |

| Mono-dansyl-KBK | 5.2 ± 0.8 |

| Didansyl-KBK | 0.4 ± 0.3 |

Values represent mean ± SEM from three experiments conducted in duplicate.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Vasodilatory Effects : In animal models, administration of this compound resulted in significant vasodilation and increased blood flow in peripheral tissues, suggesting potential applications in treating conditions like hypertension .

- Pain Modulation : Research indicates that this compound may enhance pain sensitivity through its action on sensory neurons, which could have implications for pain management therapies .

- Inflammatory Response : this compound has been shown to modulate inflammatory responses by enhancing the release of pro-inflammatory cytokines from immune cells, indicating its role in inflammatory diseases .

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Dansylbradykinin, and how are purity and yield validated?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS), with dansyl chloride conjugated to the N-terminus of bradykinin. Post-synthesis, reverse-phase HPLC (RP-HPLC) is used for purification, with mobile phases like acetonitrile/water (0.1% TFA). Purity is validated using analytical HPLC (>95% purity threshold), while yield is quantified via UV-Vis spectroscopy (dansyl group absorbance at ~330 nm). Handling precautions (e.g., DMSO storage, inert atmosphere) should align with chemical safety guidelines .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms peptide backbone structure and dansyl conjugation. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight (expected ~1,300 Da). Fluorescence spectroscopy (excitation: 340 nm, emission: 510–550 nm) quantifies dansyl group activity. RP-HPLC under gradient elution ensures batch consistency. For publication, detailed experimental parameters (e.g., column type, solvent gradients) must be included to enable reproducibility .

Q. How is this compound utilized as a fluorescent probe in receptor-binding assays, and what controls are essential?

- Methodological Answer : this compound’s fluorescence quenching upon binding to receptors (e.g., B1/B2 receptors) is monitored using microplate readers. Competitive binding assays require controls such as:

- Negative controls: Unlabeled bradykinin to confirm specificity.

- Buffer controls: To account for autofluorescence or solvent effects.

- Temperature controls: Assays conducted at 25°C vs. 37°C to assess thermodynamic stability.

Data normalization to baseline fluorescence (no receptor) minimizes artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities (Kd) of this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Buffer composition : Ionic strength (e.g., 150 mM NaCl vs. 100 mM) and pH (7.4 vs. 6.8) alter receptor conformation.

- Assay temperature : Binding kinetics vary between room temperature and physiological conditions.

- Fluorescence interference : Serum proteins or free dansyl groups in solution may skew readings.

Standardization using reference ligands (e.g., HOE-140 for B2 receptors) and orthogonal methods (e.g., SPR, ITC) improves cross-study comparability .

Q. What experimental designs optimize this compound’s stability in longitudinal cellular studies?

- Methodological Answer : Stability is enhanced by:

- Protease inhibitors : Aprotinin (100 nM) or leupeptin to prevent peptide degradation.

- Light protection : Amber vials to avoid dansyl photobleaching.

- Storage conditions : Lyophilized aliquots at -80°C, reconstituted in DMSO-free buffers (to prevent precipitation).

Pre-experiment stability assays (HPLC and fluorescence decay curves over 24–72 hours) validate protocol efficacy .

Q. How do post-translational modifications (PTMs) in cellular models affect this compound’s pharmacological activity?

- Methodological Answer : PTMs (e.g., phosphorylation, glycosylation) are assessed via:

- In vitro models : Transfected HEK293 cells expressing mutant receptors.

- LC-MS/MS : To identify PTM sites on receptor-bound this compound.

- Functional assays : Calcium imaging or cAMP measurements to correlate PTMs with signaling output.

Co-immunoprecipitation (Co-IP) with anti-dansyl antibodies isolates peptide-receptor complexes for analysis .

Q. What statistical approaches are recommended for analyzing dose-response data from this compound experiments with high variability?

- Methodological Answer : For heteroscedastic

- Non-linear regression models : Use a four-parameter logistic (4PL) curve with outlier detection (ROUT method, Q=1%).

- Bootstrap resampling : Generates 95% confidence intervals for EC50/IC50 values.

- Bayesian hierarchical models : Account for batch effects in multi-lab studies.

Open-source tools (e.g., GraphPad Prism, R packages like drc) facilitate robust analysis .

Methodological Best Practices

- Reproducibility : Document buffer recipes, instrument calibration dates, and lot numbers for critical reagents (e.g., dansyl chloride) .

- Ethical Compliance : For studies involving human-derived samples, ensure IRB approval and cite compliance with guidelines (e.g., CONSORT for clinical analogs) .

- Data Contradiction Mitigation : Pre-register experimental protocols on platforms like Open Science Framework to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.